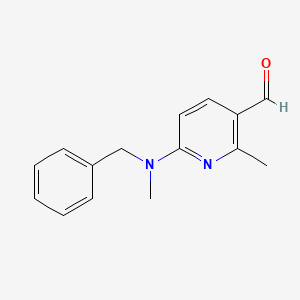

6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde

Description

6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde is a pyridine derivative with a benzyl(methyl)amino substituent at the 6-position and a methyl group at the 2-position of the nicotinaldehyde scaffold. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural features, including the electron-rich aromatic benzyl group and the reactive aldehyde moiety, make it a versatile intermediate for constructing complex molecules.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

6-[benzyl(methyl)amino]-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C15H16N2O/c1-12-14(11-18)8-9-15(16-12)17(2)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |

InChI Key |

WTXMPSQXHGPBSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde typically involves the following steps:

Formation of the Nicotinaldehyde Core: The starting material, 2-methylnicotinaldehyde, can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of 2-methylpyridine using DMF and POCl3.

Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methylnicotinaldehyde with benzylmethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products

Oxidation: 6-(Benzyl(methyl)amino)-2-methylnicotinic acid.

Reduction: 6-(Benzyl(methyl)amino)-2-methyl-1-nicotinol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde involves its interaction with various molecular targets. The benzyl(methyl)amino group can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 2-methylnicotinaldehyde derivatives (e.g., 1355174-85-4) feature an aldehyde group at the 2-position, which is sterically accessible for nucleophilic additions. 5-methylnicotinaldehyde (1355200-71-3) introduces steric hindrance near the aldehyde group, which may reduce reaction rates in condensation or cyclization processes .

This modification could broaden applications in aqueous-phase reactions .

Functional Group Variations :

- The nitrile analog (1355237-86-3) replaces the aldehyde with a nitrile group, enabling distinct reactivity pathways such as hydrolysis to carboxylic acids or participation in click chemistry .

Commercial and Research Implications

- Availability: The discontinuation of 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde by CymitQuimica contrasts with the active supply of its 4-methyl and 5-methyl analogs, suggesting higher demand or synthetic utility for the latter.

- Synthetic Applications: The aldehyde group in these compounds is critical for forming Schiff bases or serving as a directing group in metal-catalyzed reactions. The benzyl(methyl)amino substituent may act as a protective group or modulate electronic properties for regioselective transformations .

Biological Activity

6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including the presence of a benzyl and methyl group on the amino moiety, suggest enhanced biological activity through interactions with various molecular targets. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 214.26 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| Functional Groups | Aldehyde, Amine |

The mechanism of action for 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde primarily involves its interaction with specific enzymes and receptors. The benzyl group may enhance binding affinity to certain biological targets, while the aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Such interactions can lead to various biological effects, including:

- Inhibition of microbial growth : The compound has shown promising activity against various bacterial strains.

- Induction of apoptosis in cancer cells : Its anticancer properties have been evaluated in several studies.

Antimicrobial Activity

Research indicates that 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Activity against Escherichia coli : The compound showed a growth inhibition percentage (GI%) exceeding 95% at concentrations of 32 µg/mL.

- Activity against Staphylococcus aureus : Similar results were observed, indicating broad-spectrum antibacterial potential.

Anticancer Activity

The anticancer efficacy of this compound has been investigated across various cancer cell lines. Notably:

- Leukemia and Breast Cancer : Studies indicate that 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde induces significant cytotoxic effects in leukemia cell lines, demonstrating a non-cytotoxic profile towards normal cells.

- Mechanisms of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- Inhibition of Protein Kinases : Preliminary findings suggest that it may act as a competitive inhibitor for certain protein kinases involved in cancer progression.

- Impact on Metabolic Pathways : By modulating enzyme activity, it could alter metabolic pathways critical for tumor growth and survival.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated a significant reduction in bacterial viability compared to control groups.

-

Cytotoxicity Assessment :

- Evaluated using NCI 60 cancer cell line panel.

- Several derivatives demonstrated superior anticancer activity compared to established chemotherapeutics like sunitinib.

-

Mechanistic Investigation :

- Focused on apoptotic pathways activated by the compound.

- Confirmed through flow cytometry and Western blot analyses showing increased expression of pro-apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.